2-烯丙基-6-氨基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

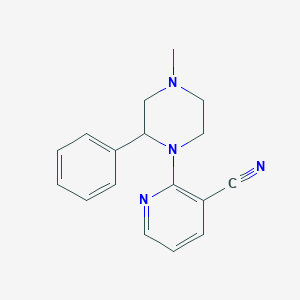

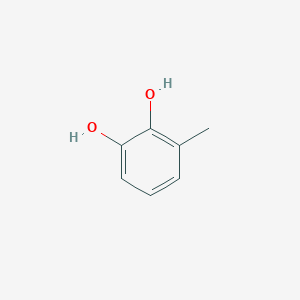

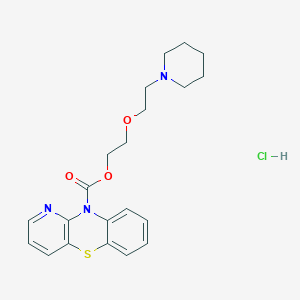

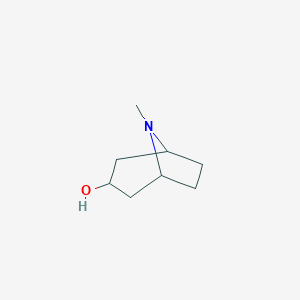

2-Allyl-6-aminophenylamine is a chemical compound with the CAS Number: 154490-93-4 and a molecular weight of 148.21 . It has a linear formula of C9H12N2 .

Synthesis Analysis

The synthesis of allylic amines, such as 2-Allyl-6-aminophenylamine, can be achieved through a nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides . This method is environmentally friendly and provides a practical protocol to build architecturally complex and functionally diverse allylic amines in a single step .Molecular Structure Analysis

The molecular structure of 2-Allyl-6-aminophenylamine is represented by the linear formula C9H12N2 . For a more detailed structural analysis, techniques such as mass spectrometry-based proteomics can be used .Chemical Reactions Analysis

The Tsuji-Trost Reaction, a palladium-catalyzed allylation of nucleophiles, is one of the chemical reactions involving 2-Allyl-6-aminophenylamine . This reaction consists of a nitrogen, carbon, or oxygen-based nucleophile reacting with an allylic substrate bearing a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Allyl-6-aminophenylamine include a molecular weight of 148.21 and a linear formula of C9H12N2 . For a more comprehensive analysis of its properties, various analytical techniques suitable for characterizing pharmaceutical compounds can be used .科学研究应用

1. 合成和生物活性化合物中的应用

2-烯丙基-6-氨基苯胺及其衍生物被用于合成生物活性化合物。例如,已合成衍生物并使用卤虫对致死性试验进行生物活性测试,表明具有进一步探索的潜在生物活性(Rudyanto, Ekowati, Widiandani, Honda, & Jalan Dharmawangsa Dalam, 2014)。此外,已对某些苯并噁嗪和氨甲基衍生物在MCF-7癌细胞系上的细胞毒性进行了研究,揭示了这些化合物的潜在治疗应用(Rudyanto, Widiandani, & Syahrani, 2015)。

2. 在聚合过程中的作用

2-烯丙基-6-氨基苯胺参与聚合过程。已对烯烃酚氨甲基衍生物与苯乙烯的自由基共聚合进行了研究,表明其在创造具有特定性能的新聚合材料中的作用(Magerramov, Bairamov, Mehdiyeva, & Agaeva, 2012)。此外,对二烯基聚酰亚胺的合成研究表明烯丙基基团对热性能和热固性聚酰亚胺的尺寸稳定性的影响(Lin, Wong, Wang, Chang, & Juang, 2015)。

3. 新化合物和配体的合成

研究包括合成新化合物和配体,其中2-烯丙基-6-氨基苯胺衍生物作为前体或中间体。例如,已研究了一种新的双膦酯配体系列的合成和应用,用于不对称水合甲酰化烯丙基氰化物,展示了这些化合物在催化过程中的实用性(Cobley, Gardner, Klosin, Praquin, Hill, Whiteker, Zanotti-gerosa, Petersen, & Abboud, 2004)。

4. 电化学研究和应用

2-烯丙基-6-氨基苯胺已在电化学过程中进行研究。对相关化合物2-氨基二苯胺的电化学行为的研究为磺酰化反应的位选择性提供了见解,以及其在合成新型电化学传感器或材料中的潜在应用(Sharafi-kolkeshvandi, Nematollahi, Nikpour, Bayat, & Soltani, 2016)。

作用机制

安全和危害

属性

IUPAC Name |

3-prop-2-enylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6H,1,4,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMJTFKCHDTFMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-6-aminophenylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)